![molecular formula C21H20N2O4S B2614652 1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1903172-31-5](/img/structure/B2614652.png)
1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, also known as QL-IX-55, is a synthetic compound that has been developed for its potential therapeutic applications. This compound belongs to the class of sulfonylphenyl compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
- QPE derivatives have shown promise as potential drug candidates due to their diverse biological activities. Researchers explore their use as:
- Anticancer Agents : Some QPE derivatives exhibit antitumor properties, making them attractive for cancer therapy .
- Anti-inflammatory Compounds : QPE-based molecules may help combat inflammation-related diseases .
- Antiviral and Antimicrobial Agents : Investigations into QPE derivatives reveal their potential against viruses and bacteria .
- QPE belongs to a class of N-containing heterocycles. Researchers study its synthesis and reactivity to develop novel compounds with unique properties .
- The combination of quinoline and pyrrolidone structures offers exciting opportunities for designing bioactive molecules .
- QPE can be synthesized using a green approach. For instance, a catalyst-free reaction involving diketene, isatin, and primary amines in ethanol (with pyrazole as a promoter) yields pyrrolo[3,4-c]quinoline-1,3-diones. This method avoids toxic solvents and provides excellent yields .
- Researchers investigate the photophysical behavior of QPE derivatives. Understanding their absorption and emission properties is crucial for applications in optoelectronics and materials science .
- QPE-based fluorophores could find use in biological imaging, fluorescence microscopy, and sensor development. Their unique emission properties make them valuable tools for visualizing cellular processes .
- Incorporating QPE derivatives into organic electronic devices (such as organic light-emitting diodes or solar cells) is an active area of research. Their π-conjugated structures contribute to charge transport and optoelectronic properties .
Medicinal Chemistry and Drug Development
Heterocyclic Chemistry
Green Synthesis Strategies
Photophysical Properties
Biological Imaging and Sensors
Materials Science and Organic Electronics
Mechanism of Action
Target of Action
The compound “1-(3-((3-(Quinolin-8-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” contains a pyrrolidine ring . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or interfering with signaling pathways .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Compounds with a pyrrolidine ring have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. Generally, compounds with a pyrrolidine ring can have good bioavailability and can be efficiently metabolized .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with a pyrrolidine ring have been found to have a variety of effects, including antimicrobial activity .
properties
IUPAC Name |
1-[3-(3-quinolin-8-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15(24)17-6-2-8-19(13-17)28(25,26)23-12-10-18(14-23)27-20-9-3-5-16-7-4-11-22-21(16)20/h2-9,11,13,18H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQZYSOKWUILIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.